7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Serotonin receptor ligands Purine-2,6-dione SAR Hydrogen-bond donor count

Researchers profiling 5-HT receptor SAR face uncontrolled variables from linker length, N1/N3 substitution, and 7-substituent bulk. This compound solves that by providing a structurally defined, pharmacologically uncharacterized baseline scaffold. • N3-monomethyl (N1-H donor present) vs. canonical N1,N3-dimethyl - isolates hydrogen-bond donor contribution to receptor affinity. • Direct C8-(4-phenylpiperazine) attachment - eliminates alkyl-linker variability known to govern 5-HT₁A vs. 5-HT₇ selectivity (Ki range: 4.3-26,000 nM in analogs). • 7-Allyl substituent - minimal π-system; calculated logP 1.622 vs. >3.5 for 7-arylalkyl analogs; reduced MW (366.40 g/mol). Recommended procurement: 10-25 mg for full 5-HT₁A/₂A/₇ radioligand binding panel at 7-9 concentrations in duplicate.

Molecular Formula C19H22N6O2
Molecular Weight 366.425
CAS No. 361174-93-8
Cat. No. B2975638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS361174-93-8
Molecular FormulaC19H22N6O2
Molecular Weight366.425
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC=C
InChIInChI=1S/C19H22N6O2/c1-3-9-25-15-16(22(2)19(27)21-17(15)26)20-18(25)24-12-10-23(11-13-24)14-7-5-4-6-8-14/h3-8H,1,9-13H2,2H3,(H,21,26,27)
InChIKeySQEOWWLXLINLFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 361174-93-8): Structural Baseline and Procurement Context


7-Allyl-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 361174-93-8) is a synthetic purine-2,6-dione (xanthine) derivative bearing a 4-phenylpiperazin-1-yl substituent at position 8, an allyl group at position 7, and a single methyl group at position 3 (C₁₉H₂₂N₆O₂; MW 366.40 g/mol; calculated logP 1.622) [1]. The compound belongs to the arylpiperazine-containing purine-2,6-dione class, a scaffold extensively investigated for serotonin (5-HT) receptor modulation, particularly 5-HT₁A, 5-HT₂A, and 5-HT₇ subtypes [2]. Critically, this specific compound has no published quantitative biological activity data in ChEMBL or peer-reviewed primary literature as of the search date [1], making it a structurally defined but pharmacologically uncharacterized research tool. Its procurement value resides in its distinctive substitution pattern — N3-monomethyl (vs. the canonical N1,N3-dimethyl), direct C8-arylpiperazine attachment (no alkyl linker), and C7-allyl group — which collectively differentiate it from all well-characterized analogs in the purine-2,6-dione 5-HT ligand series [3].

Why Generic Purine-2,6-Dione Analogs Cannot Substitute for CAS 361174-93-8 in Serotonergic Target Studies


Purine-2,6-dione derivatives with arylpiperazine moieties are not interchangeable because small structural variations at positions 1, 3, 7, and 8 of the purine core produce large shifts in receptor affinity and selectivity profiles. In the well-characterized 1,3-dimethyl-3,7-dihydropurine-2,6-dione series, 5-HT₁A Ki values span over two orders of magnitude (4.3 nM to 899 nM), and 5-HT₇ Ki values range from 10 nM to >26,000 nM depending solely on the nature of the 7-substituent and the linker length to the arylpiperazine fragment [1]. The replacement of an arylalkyl group at position 7 with an allyl substituent preserves the π-electron system while reducing molecular weight — a modification explicitly noted to alter conformational flexibility and receptor subtype engagement [1]. Furthermore, the N3-monomethyl pattern in CAS 361174-93-8 introduces an additional hydrogen-bond donor at N1 compared to the canonical N1,N3-dimethyl scaffold, potentially altering both target binding and physicochemical properties [2]. CAS 361174-93-8 further differs by having the 4-phenylpiperazine directly attached at C8 without an intervening alkyl linker, a feature that eliminates a key variable (linker length) known to control 5-HT₁A vs. 5-HT₇ selectivity in this class [1]. Substituting a 7-benzyl, 7-arylalkyl, or N1,N3-dimethyl analog for this compound in a receptor profiling study would therefore introduce uncontrolled variables that could confound SAR interpretation.

Quantitative Differentiation Evidence for CAS 361174-93-8 Versus Closest Structural Analogs


Evidence Item 1: N3-Monomethyl vs. N1,N3-Dimethyl Substitution — Hydrogen-Bond Donor Count Differentiation

CAS 361174-93-8 carries a single methyl group at N3 (7-allyl-3-methyl substitution) rather than the canonical N1,N3-dimethyl pattern found in the vast majority of pharmacologically characterized purine-2,6-dione 5-HT ligands [1]. This results in a hydrogen-bond donor (HBD) count of 1 (N1-H) versus 0 for N1,N3-dimethyl analogs such as CAS 377053-39-9 (7-allyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione) [2]. In the purine-2,6-dione 5-HT ligand series, the N1-H group is available for hydrogen-bond interactions with receptor residues; studies on related 3,7-dimethyl (N1-unsubstituted) vs. 1,3,7-trimethyl purine-2,6-diones demonstrate that N1-H presence alters 5-HT₆ and D₂ receptor affinity profiles [3].

Serotonin receptor ligands Purine-2,6-dione SAR Hydrogen-bond donor count

Evidence Item 2: Direct C8-(4-Phenylpiperazine) Attachment vs. Aminoalkyl-Linked Analogs — Absence of Linker Variable

In CAS 361174-93-8, the 4-phenylpiperazin-1-yl group is directly attached to C8 of the purine core with no intervening carbon linker. In contrast, the well-characterized 5-HT ligands in the Chłoń-Rzepa et al. (2013) series all feature an aminoalkyl linker (8-aminoalkylamino or 8-arylpiperazinylpropoxy) connecting the purine core to the terminal arylpiperazine [1]. In that series, linker length was a dominant determinant of receptor selectivity: elongation from a three- to four-carbon spacer shifted 5-HT₁A affinity and altered the 5-HT₁A/5-HT₇ selectivity ratio [1]. The direct attachment in CAS 361174-93-8 eliminates this variable entirely, creating a fundamentally different pharmacophore geometry. Within the purine-2,6-dione class, 5-HT₁A Ki values range from 4.3 nM (optimal linker/aryl combination) to 899 nM (suboptimal) [1], and 5-HT₇ Ki values range from 10 nM to >26,000 nM [1], demonstrating that linker presence and length are critical affinity determinants.

5-HT receptor selectivity Linker length SAR Arylpiperazine pharmacophore

Evidence Item 3: C7-Allyl vs. C7-Arylalkyl Substitution — Molecular Weight and π-System Preservation Trade-Off

The C7-allyl group in CAS 361174-93-8 replaces the bulkier arylalkyl substituents (benzyl, phenethyl, phenylpropyl) that are standard in pharmacologically characterized purine-2,6-dione 5-HT ligands. Chłoń-Rzepa et al. (2013) explicitly state that 'modification of arylalkyl/allyl substituent in position 7 of purine-2,6-dione opens possibility for designing new 5-HT ligands with preserved π electron system and lower molecular weight' [1]. The molecular weight of CAS 361174-93-8 (366.40 g/mol) is lower than that of the corresponding 7-benzyl analog CAS 378214-72-3 (380.45 g/mol; C₂₀H₂₄N₆O₂) by 14.05 g/mol [2]. This MW reduction is achieved while retaining an unsaturated π-system (allyl C=C) capable of participating in hydrophobic or π-stacking interactions within receptor binding pockets. In the broader purine-2,6-dione literature, 7-arylalkyl substituents confer high 5-HT₁A affinity (Ki = 8–50 nM for phenylpropyl derivatives) [3], but corresponding allyl-substituted analogs have not been pharmacologically characterized, making CAS 361174-93-8 a unique probe for isolating the contribution of the 7-substituent π-system independent of aryl ring bulk.

Allyl substitution Purine-2,6-dione 5-HT ligand design Molecular weight reduction

Evidence Item 4: 4-Phenylpiperazine vs. 4-Benzylpiperazine at Position 8 — Aryl Attachment Mode Differentiation

CAS 361174-93-8 contains a 4-phenylpiperazin-1-yl group (N-phenyl directly attached to piperazine) at position 8, whereas analog CAS 378214-72-3 bears a 4-benzylpiperazin-1-yl group (N-benzyl, one methylene spacer between phenyl and piperazine). In arylpiperazine 5-HT ligands, the N-phenyl vs. N-benzyl distinction significantly impacts receptor binding: studies on 1,3-dimethyl-3,7-dihydropurine-2,6-diones with different arylpiperazine substituents show that the electron density and geometry of the N-aryl group modulate 5-HT₁A and 5-HT₂A affinity [1]. Specifically, in the broader phenylpiperazine class, N-phenylpiperazines show distinct α₁-adrenoceptor affinity profiles (Kᵢ = 0.143–0.383 μM for 4-phenylpiperazine-containing purine-2,6-diones) [2], and substitution at the phenyl ring (e.g., 2-OCH₃, 3-Cl) further modulates 5-HT receptor selectivity. The direct N-phenyl attachment in CAS 361174-93-8 presents a more conformationally restricted aryl group compared to the flexible N-benzyl in CAS 378214-72-3, which may translate to different entropic contributions upon receptor binding.

Phenylpiperazine Benzylpiperazine 5-HT receptor affinity Structure-activity relationship

Evidence Item 5: Documented Data Gap — Zero Published Biological Activity vs. Extensively Characterized N1,N3-Dimethyl Analogs

A critical differentiation for procurement is the availability of published characterization data. CAS 361174-93-8 has no known biological activity data in ChEMBL (v20 or later) and is not reported in any publications indexed by ChEMBL [1]. The ZINC database entry explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. In contrast, structurally related N1,N3-dimethyl-purine-2,6-dione derivatives from the Chłoń-Rzepa laboratory have extensive published characterization: 5-HT₁A Kᵢ values (4.3–899 nM), 5-HT₂A Kᵢ values (68–17,330 nM), 5-HT₇ Kᵢ values (10–26,000 nM), functional activity data from forced swim test and four-plate test in mice, and selectivity profiles across 5-HT₁A/5-HT₂A/5-HT₇/5-HT₆/D₂ receptors [2][3]. This data asymmetry means that CAS 361174-93-8 must be treated as a fully uncharacterized research probe; any receptor activity or selectivity must be experimentally determined de novo.

Data availability Procurement risk Research tool characterization

Evidence Item 6: Calculated logP Differentiation — Lipophilicity Contrast vs. 7-Arylalkyl and 8-Alkoxy Analogs

The calculated partition coefficient (logP) of CAS 361174-93-8 is 1.622 (ZINC database prediction) [1], which is substantially lower than lipophilic 7-arylalkyl-purine-2,6-dione derivatives that typically exhibit logP values above 3.0 [2]. For instance, 7-phenylpropyl-1,3-dimethyl-purine-2,6-dione derivatives with arylpiperazine moieties — the most extensively characterized 5-HT₁A ligands in this class — have calculated logP values exceeding 3.5 [2]. The lower logP of CAS 361174-93-8 arises from the combination of the polar N1-H (unsubstituted), the C7-allyl (less lipophilic than arylalkyl), and the absence of additional methyl/aryl substituents. In CNS drug discovery, optimal logP values for brain penetration typically range from 2–4 [3]; the logP of 1.622 for CAS 361174-93-8 places it below this optimal range, suggesting potentially different blood-brain barrier permeability and tissue distribution compared to more lipophilic analogs.

logP Lipophilicity CNS drug-likeness Purine-2,6-dione

Recommended Research and Procurement Application Scenarios for CAS 361174-93-8


Scenario 1: De Novo Serotonin Receptor Profiling of a Linker-Free 8-Arylpiperazine Purine-2,6-Dione Scaffold

CAS 361174-93-8 is optimally deployed as a core scaffold for de novo radioligand binding profiling across 5-HT₁A, 5-HT₂A, 5-HT₆, and 5-HT₇ receptors, following the experimental protocols established by Chłoń-Rzepa et al. (2013) [1]. Because the compound lacks any published affinity data [2], it offers a clean starting point for determining whether direct C8-(4-phenylpiperazine) attachment — without an intervening alkyl linker — can yield receptor affinity. The recommended assay panel includes [³H]-8-OH-DPAT (5-HT₁A, rat hippocampus), [³H]-ketanserin (5-HT₂A, rat cortex), and cloned human 5-HT₇ receptor binding, mirroring the conditions under which related 1,3-dimethyl-purine-2,6-diones showed Kᵢ values spanning 4.3–26,000 nM [1]. Procurement quantity recommendation: 10–25 mg for full receptor panel screening at 7–9 concentrations in duplicate.

Scenario 2: SAR Probe for Isolating the Contribution of N1-H Hydrogen-Bond Donor in Purine-2,6-Dione 5-HT Ligands

The N3-monomethyl (N1-H present) substitution pattern that distinguishes CAS 361174-93-8 from all well-characterized N1,N3-dimethyl analogs (e.g., CAS 377053-39-9) makes it a uniquely suited tool for probing the role of the N1 hydrogen-bond donor in purine-2,6-dione receptor interactions [1]. The 2015 study by Żmudzki et al. on 7-arylpiperazinylalkyl-8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-diones [3] provides the experimental framework for head-to-head comparison: researchers should procure both CAS 361174-93-8 and its N1,N3-dimethyl counterpart (CAS 377053-39-9) for parallel receptor binding assays under identical conditions. Any differential affinity or selectivity between the two compounds can be attributed to the presence/absence of the N1-H hydrogen-bond donor, as all other structural features (7-allyl, 8-(4-phenylpiperazin-1-yl)) are conserved.

Scenario 3: Physicochemical Benchmarking of Low-logP Purine-2,6-Dione Scaffolds for CNS Drug Design

With a calculated logP of 1.622 [1] — well below the 3.5+ logP of most pharmacologically characterized 7-arylalkyl-purine-2,6-dione 5-HT ligands [4] — CAS 361174-93-8 serves as a low-lipophilicity benchmark in CNS drug design programs. Its procurement is warranted for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies alongside higher-logP analogs, to experimentally determine whether the predicted 80–250× lower octanol/water partitioning [4] translates to measurable differences in passive membrane permeability. Researchers studying CNS drug-likeness optimization (target logP 2–4) [5] can use this compound to anchor the lower boundary of the purine-2,6-dione lipophilicity range.

Scenario 4: Chemical Biology Tool for Allyl Group Bioorthogonal Chemistry Applications

The 7-allyl substituent in CAS 361174-93-8 provides a terminal alkene that is amenable to bioorthogonal conjugation chemistry (e.g., thiol-ene click reactions) for probe immobilization or fluorescent tagging. Unlike the 7-arylalkyl substituents in characterized analogs, the allyl group offers a chemically addressable handle that does not interfere with the arylpiperazine pharmacophore [1]. This makes the compound suitable for chemical biology applications requiring covalent attachment to surfaces or reporter groups, where the 1,3-dimethyl analogs would lack such orthogonal reactivity. Procurement quantity: 5–10 mg for pilot bioconjugation studies.

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